molecular formula C26H24FNO4S B2471432 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one CAS No. 866842-64-0

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one

Cat. No. B2471432
CAS RN: 866842-64-0
M. Wt: 465.54
InChI Key: MHBXMOANBBEVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one, also known as FIPI, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Anticancer Applications

  • Cytotoxic Activities of Isatin Derivatives : A series of isatin derivatives, including compounds structurally related to the query chemical, have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines like HeLa, SK-BR-3, and MCF-7. Some of these derivatives showed significant cytotoxic activities, highlighting their potential as anticancer agents (S. S. Reddy et al., 2013).

Antibacterial Applications

  • Fluorinated Quinolone Carboxylic Acids : Studies on fluorinated 7-amino-4-quinolone-3-carboxylic acids, used as antibacterials, revealed insights into their phototoxicity and mechanisms involving heterolytic defluorination. This research contributes to understanding the photostability and reactivity of such compounds, potentially guiding the development of safer antibacterial agents (E. Fasani et al., 1999).

Fluorescent Labeling and Probing

  • Novel Fluorophore for Biomedical Analysis : The compound "6-Methoxy-4-quinolone" and its derivatives, including those with sulfonyl groups, exhibit strong fluorescence in a wide pH range in aqueous media, making them valuable for fluorescent labeling in biomedical analysis. Their stability and strong fluorescence under various conditions make them suitable for use as fluorescent labeling reagents (Junzo Hirano et al., 2004).

Broad-Spectrum Antibacterial Agents

  • Isothiazoloquinolone Derivatives : The synthesis and characterization of isothiazoloquinolone derivatives, which are potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA, have been reported. This includes detailed synthetic methods amenable to large-scale synthesis, demonstrating the compound's potential in addressing antibiotic resistance (A. Hashimoto et al., 2007).

properties

IUPAC Name

6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4S/c1-17(2)19-7-10-22(11-8-19)33(30,31)25-16-28(15-18-5-4-6-21(13-18)32-3)24-12-9-20(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBXMOANBBEVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one

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